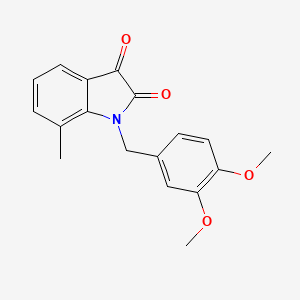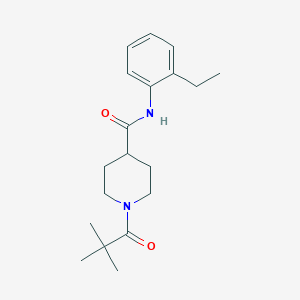
N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H28N2O5S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.17189317 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Photosensitization
N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide may find applications in photodynamic therapy (PDT), especially in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) introduced a zinc phthalocyanine substituted with benzenesulfonamide derivative groups that showed high singlet oxygen quantum yield, which is crucial for effective PDT. The compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in PDT Pişkin, Canpolat, & Öztürk, 2020.
Carbonic Anhydrase Inhibitor Studies
Research involving N-substituted benzenesulfonamides, which include compounds similar to this compound, has shown that these compounds can act as carbonic anhydrase inhibitors (CAIs). Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides with different moieties at the sulfonamide zinc-binding group, revealing their potential as CAIs through inhibition and structural studies. This highlights their potential application in exploring inhibition mechanisms and developing therapeutic agents targeting carbonic anhydrase Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011.
Catalysis and Organic Synthesis
Benzenesulfonamide derivatives, including structures similar to this compound, have been studied for their role in catalysis and organic synthesis. Hazra et al. (2015) synthesized a Schiff base from 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde, leading to various copper(II) complexes. These complexes showed selective catalytic efficiency in alcohol oxidation under solvent- and additive-free conditions, indicating their potential in photocatalytic applications and as catalysts in organic synthesis Hazra, Martins, Silva, & Pombeiro, 2015.
Propiedades
IUPAC Name |
N-(2-hydroxycyclohexyl)-4-methoxy-N-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-20(16-7-3-4-8-17(16)22)27(24,25)14-9-10-18(26-2)15(13-14)19(23)21-11-5-6-12-21/h9-10,13,16-17,22H,3-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZZKWCVOYVRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4594498.png)
methanone](/img/structure/B4594504.png)

![4-(4-acetylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4594516.png)

![METHYL 4-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B4594555.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4594563.png)

![3-{[3-(Cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4594576.png)
![2-[(3-methyl-2-thienyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4594579.png)


![2-oxo-2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4594604.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4594608.png)
